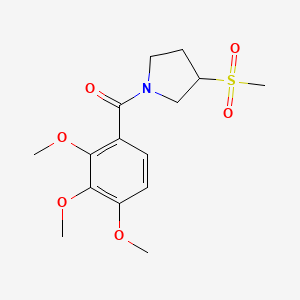
(3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrrolidine and has gained attention in scientific research due to its potential therapeutic applications. It has been evaluated for its antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
Synthesis Analysis
The compound can be synthesized from different cyclic or acyclic precursors . A mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N′ N ′ , N′ N ′ -tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide. The mixture was stirred for 4 hours at 40°C, until the TLC indicated the reaction was completed .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The crystal structure of the compound has been elucidated .Chemical Reactions Analysis
The compound has been involved in various chemical reactions, including antiproliferative activity on selected human cancer cell lines . It has also been used in the synthesis of selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Mechanism of Action
The exact mechanism of action of (3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which may contribute to its neuroprotective effects. This compound has also been shown to modulate the expression of various genes involved in inflammation and cell death, suggesting its potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone has several advantages for lab experiments, including its high potency and selectivity. However, it also has some limitations, including its complex synthesis method and potential toxicity. Therefore, careful consideration should be given to the appropriate dosage and safety precautions when working with this compound.
Future Directions
The potential applications of (3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone in medicinal chemistry and pharmacology are vast. Future research should focus on elucidating the exact mechanism of action of this compound and identifying its potential therapeutic targets. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, the development of new synthetic methods for this compound could lead to improved yields and reduce the complexity of its synthesis.
Synthesis Methods
The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is a complex process that involves several steps. The first step is the synthesis of 2,3,4-trimethoxybenzaldehyde, which is then reacted with 3-methylsulfonylpyrrolidine in the presence of a reducing agent to yield the desired product, this compound. The purity and yield of this compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
(3-(Methylsulfonyl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been shown to possess potent inhibitory activity against various enzymes, including acetylcholinesterase and monoamine oxidase, making it a potential candidate for the treatment of Alzheimer's disease and depression.
properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-20-12-6-5-11(13(21-2)14(12)22-3)15(17)16-8-7-10(9-16)23(4,18)19/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDYOIDIDWTOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

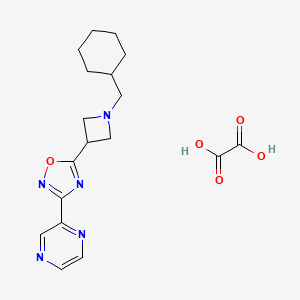
![Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2758400.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2758401.png)
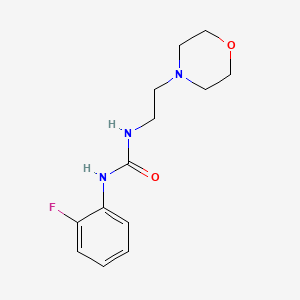
![N-(3-cyanophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2758406.png)
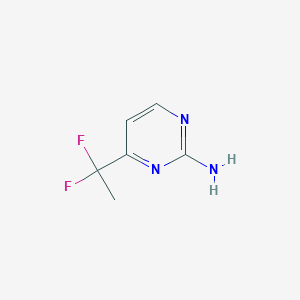
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2758408.png)
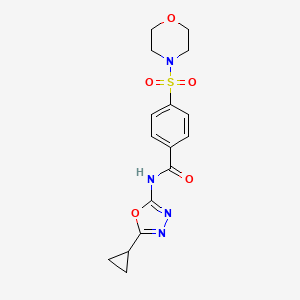
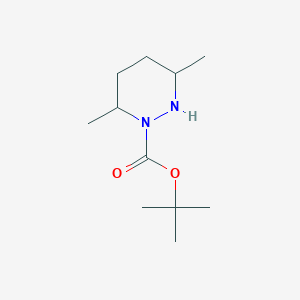
![2-[2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B2758415.png)
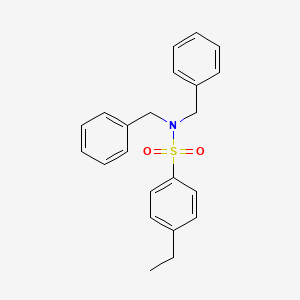

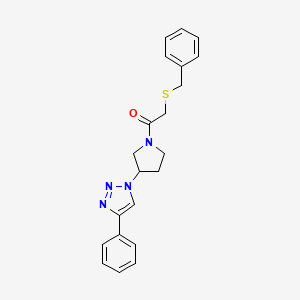
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2758421.png)